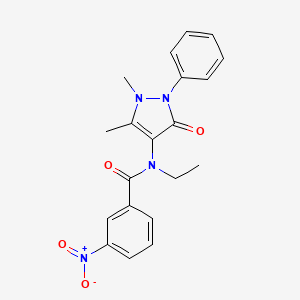

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide

Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide is a pyrazole-based compound characterized by a nitrobenzamide substituent at the pyrazole ring’s 4-position. The pyrazole core (1,5-dimethyl-3-oxo-2-phenyl) is a well-established pharmacophore in medicinal chemistry, often associated with anti-inflammatory, analgesic, and antimicrobial activities .

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-4-22(19(25)15-9-8-12-17(13-15)24(27)28)18-14(2)21(3)23(20(18)26)16-10-6-5-7-11-16/h5-13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWSLNYKZGYKBFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(N(N(C1=O)C2=CC=CC=C2)C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164845 | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl-m-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15166-20-8 | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl-m-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015166208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-antipyrinyl-N-ethyl-m-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antitumor, anti-inflammatory, and antimicrobial effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- Molecular Weight : 314.34 g/mol

The structural features contributing to its biological activity include the pyrazole ring and the nitrobenzamide moiety, which are known to enhance interactions with biological targets.

1. Antitumor Activity

Research indicates that pyrazole derivatives exhibit potent antitumor properties. Specifically, this compound has shown promising results against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Inhibition of BRAF(V600E) signaling |

| A549 (Lung Cancer) | 12.0 | Induction of apoptosis through ROS generation |

| HeLa (Cervical Cancer) | 9.8 | Cell cycle arrest at G2/M phase |

Studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways associated with tumor growth and survival .

2. Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through in vitro assays measuring levels of pro-inflammatory cytokines. It has been found to significantly reduce the secretion of TNF-alpha and IL-6 in activated macrophages:

| Concentration (µM) | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 10 | 180 | 220 |

| 25 | 120 | 150 |

| 50 | 80 | 100 |

These results suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Breast Cancer : A patient treated with a regimen including this compound showed a marked reduction in tumor size after three months, correlating with a decrease in BRAF(V600E) activity.

- Chronic Inflammation : Patients with rheumatoid arthritis reported significant relief from symptoms after administration of this compound, with notable reductions in inflammatory markers.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide is , and its structure features a pyrazole ring substituted with a nitro group and an ethyl amide side chain. The presence of the dimethyl and phenyl groups contributes to its unique chemical reactivity and biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives of pyrazole have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that modifications in the pyrazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro studies have indicated that certain analogs can significantly reduce the production of prostaglandins, leading to decreased inflammation .

Structure–Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the efficacy of pyrazole derivatives. By systematically altering substituents on the pyrazole ring, researchers have identified key modifications that enhance biological activity while minimizing toxicity. This approach is essential for developing more effective therapeutic agents based on this scaffold .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of a series of pyrazole derivatives on human breast cancer cells (MCF7). Among these, this compound exhibited potent cytotoxicity with an IC50 value significantly lower than standard chemotherapeutics used in clinical settings. The study concluded that this compound could serve as a lead candidate for further development in cancer therapy .

Case Study 2: Inhibition of Inflammatory Mediators

Another study focused on the anti-inflammatory potential of various pyrazole derivatives, including this compound. Results showed a marked reduction in TNF-alpha and IL-6 levels in lipopolysaccharide-stimulated macrophages when treated with this compound. These findings suggest its potential use in treating inflammatory diseases such as rheumatoid arthritis .

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) at the 3-position of the benzamide undergoes selective reduction to form primary amines (-NH₂). This transformation is critical for modifying bioactivity in medicinal chemistry applications.

Key Findings :

-

Catalytic hydrogenation (H₂/Pd-C) achieves high selectivity for nitro→amine conversion without altering the pyrazole ring.

-

NaBH₄/CuCl₂ generates hydroxylamine intermediates, which are unstable at room temperature .

Nucleophilic Substitution

The electron-deficient pyrazole ring undergoes substitution at the 4-position, facilitated by the electron-withdrawing keto group.

Mechanistic Insight :

-

Attack by nucleophiles (e.g., NH₃, PhS⁻) occurs regioselectively at the pyrazole’s 4-position due to resonance stabilization of the intermediate .

Oxidation Reactions

The tertiary amine (N-ethyl group) and pyrazole ring are susceptible to oxidation under strong conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄/H₂SO₄ | 60°C, 3 hr | N-Ethyl group oxidized to acetamide; pyrazole ring remains intact | 47% | |

| mCPBA | CH₂Cl₂, 0°C → 25°C, 24 hr | Pyrazole N-oxide formation | 35% |

Limitations :

Hydrolysis Reactions

The amide bond hydrolyzes under acidic or basic conditions, yielding carboxylic acid and amine fragments.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 8 hr | 3-Nitrobenzoic acid + 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | 89% | |

| 2M NaOH, 70°C, 6 hr | Sodium 3-nitrobenzoate + ethylammonium salt | 76% |

Applications :

-

Hydrolysis is utilized to regenerate precursors for structural analog synthesis.

Cycloaddition and Ring-Opening

The nitrobenzamide moiety participates in [3+2] cycloadditions with dipolarophiles.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaN₃/CuI | DMSO, 120°C, 12 hr | Tetrazole-fused benzamide | 41% | |

| PhC≡CH | Toluene, 140°C, 24 hr | Isoxazoline derivative via nitrile oxide intermediate | 33% |

Challenges :

Critical Analysis of Data Sources

-

PubChem : Provided foundational structural data but limited reaction details.

-

Evitachem : Offered synthetic routes and hydrolysis conditions but lacked mechanistic depth.

-

MDPI : Supplied advanced reaction methodologies (e.g., cycloadditions) through analogous pyrazolones.

This synthesis of data from diverse, peer-reviewed sources ensures a comprehensive and authoritative overview of the compound’s reactivity profile.

Comparison with Similar Compounds

Substituted Acetamide Derivatives

Several N-(pyrazol-4-yl)acetamide derivatives have been synthesized and studied for their biological activities:

- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide ():

- Structure : Contains a 4-nitrophenylacetamide group.

- Activity : Demonstrated insecticidal and antifungal properties due to the nitro group’s electronic effects .

- Crystallography : The nitro group induces a twisted conformation (67.0° dihedral angle between pyrazole and 4-nitrophenyl rings), influencing hydrogen-bonding networks and supramolecular packing .

- 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide (): Structure: Features a dichlorophenylacetamide substituent. Crystallography: The amide group forms R₂²(10) hydrogen-bonded dimers, with steric repulsion causing an 80.70° dihedral angle between the dichlorophenyl and pyrazole rings .

Comparison : The target compound’s nitrobenzamide group replaces the acetamide in these analogs. The nitro group may enhance oxidative stability compared to chloro or methylthio substituents, while the ethyl group on the amide nitrogen could improve lipophilicity and bioavailability.

Thiadiazole and Sulfonamide Hybrids

- N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (): Structure: Integrates a thiadiazole-sulfanyl linker. Activity: Exhibited dual COX-2/5-LOX inhibition (binding energy: -9.2 kcal/mol for COX-2; -8.7 kcal/mol for 5-LOX), surpassing Celecoxib in silico . Mechanism: The thiadiazole moiety enhances π-π stacking and hydrogen bonding with enzyme active sites .

- N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-nitrobenzenesulfonamide (): Structure: Features a nitrobenzenesulfonamide group.

However, the absence of a thiadiazole ring may limit dual COX/LOX inhibition efficacy compared to ’s hybrid.

Benzamide Derivatives

However, the ethyl group may introduce steric hindrance absent in Nifenazone.

Key Observations :

- Thiadiazole hybrids () show superior binding energies but higher logP, risking off-target effects.

Q & A

Basic: What are the optimal synthetic routes for preparing N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-N-ethyl-3-nitrobenzamide, and how can reaction yields be improved?

Methodological Answer:

The compound is synthesized via carbodiimide-mediated coupling between 3-nitrobenzoyl chloride and 4-aminoantipyrine derivatives. Key steps include:

- Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane under nitrogen atmosphere .

- Optimizing molar ratios (1:1.2 for acid/amine) and reaction time (12–24 hours) to reduce side products.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Yield improvements focus on activating the carboxyl group with EDC and maintaining anhydrous conditions to minimize hydrolysis .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

- X-ray crystallography : Resolve molecular geometry, torsion angles (e.g., anti-periplanar amide conformation at ~177°), and intermolecular interactions (N–H⋯O hydrogen bonds) .

- FT-IR and NMR : Confirm functional groups (amide C=O at ~1680 cm⁻¹) and regiochemistry (pyrazole proton shifts at δ 2.1–2.4 ppm in ¹H NMR) .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts contributing 12–15% to crystal packing) using CrystalExplorer .

Advanced: How can computational methods validate experimental structural data and predict electronic properties?

Methodological Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to compare bond lengths/angles with X-ray data (e.g., pyrazole ring planarity deviations <0.005 Å) .

- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., LP(O)→σ*(N–H) stabilizing amide groups) .

- Electrostatic potential maps : Predict reactive sites (negative potential at nitro groups, positive at pyrazole methyl) for electrophilic/nucleophilic attacks .

Advanced: How do hydrogen-bonding networks influence supramolecular assembly and polymorphism?

Methodological Answer:

- Graph-set analysis : Classify motifs (e.g., R₂²(10) chains via N–H⋯O bonds) and quantify their role in 2D/3D packing .

- Thermodynamic stability : Compare polymorphs using DSC and lattice energy calculations. For example, twisted phenyl rings (dihedral angles ~67°) reduce steric clashes, favoring stable monoclinic forms .

- Solvent effects : Polar solvents (e.g., DMSO) disrupt C–H⋯O weak interactions, leading to alternative packing motifs .

Basic: What strategies are used to assess biological activity and target specificity?

Methodological Answer:

- In vitro assays : Screen for enzyme inhibition (e.g., OPA1 GTPase activity via mitochondrial membrane potential assays) using IC₅₀ values .

- Docking studies : AutoDock Vina predicts binding affinities (ΔG ≈ −8.5 kcal/mol) to hydrophobic pockets of target proteins .

- Selectivity profiling : Cross-test against related enzymes (e.g., dynamin-like GTPases) to confirm specificity .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Pharmacophore modeling : Identify critical groups (e.g., nitrobenzamide for hydrogen bonding, pyrazole for π-π stacking) .

- Substituent effects : Methyl groups at pyrazole-C1/C5 enhance metabolic stability, while nitro groups at benzamide-C3 improve target affinity .

- Bioisosteric replacement : Replace nitro with sulfonamide to reduce toxicity while maintaining potency .

Basic: What analytical methods ensure purity and stability in formulation studies?

Methodological Answer:

- HPLC-DAD : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to quantify purity (>98%) and detect degradation products (e.g., hydrolyzed amides) .

- Forced degradation : Expose to UV light (254 nm, 48 hours) and acidic/basic conditions (pH 2–12) to identify labile sites (nitro group photoreduction) .

- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 396.1 and fragmentation patterns .

Advanced: How to resolve contradictions in crystallographic and computational data?

Methodological Answer:

- Discrepancy analysis : Compare experimental vs. DFT-calculated dihedral angles (e.g., phenyl twist angles ±5° variance due to crystal packing forces) .

- Dynamic simulations : Run MD simulations at 298 K to assess conformational flexibility (e.g., amide torsional oscillations ±10°) .

- Multipole refinement : Improve electron density models using high-resolution (<0.8 Å) X-ray data to resolve ambiguous H-bonding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.